B612859 Z-Tyr-OtBu CAS No. 16881-33-7

Z-Tyr-OtBu

Cat. No.: B612859
CAS No.: 16881-33-7
M. Wt: 371.4
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Tyr-OtBu is typically synthesized through the protection of the amino and carboxyl groups of tyrosine. The process involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the coupling of protected amino acids in a controlled environment, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Z-Tyr-OtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Tyr-OtBu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of benzyloxycarbonyl and tert-butyl ester protective groups, which provide stability and reactivity in peptide synthesis. This makes it a valuable tool for researchers working on complex peptide structures .

Properties

IUPAC Name

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMZOLWSSDIXDQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176521
Record name N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16881-33-7
Record name N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16881-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-tyrosine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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